(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate
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Overview
Description
(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate is a synthetic organic compound often used in the field of medicinal chemistry. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals. Its structure includes a tert-butyl ester, an amino group, and a benzyloxycarbonyl-protected amino group, which contribute to its reactivity and utility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 5-oxopentanoate and benzyl chloroformate.
Protection of Amino Group: The amino group is protected using benzyl chloroformate to form the benzyloxycarbonyl-protected amino group.
Formation of the Amide Bond: The protected amino group is then coupled with tert-butyl 5-oxopentanoate under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems for reaction monitoring and purification.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.
Amide Formation: The amino group can participate in further amide bond formation with carboxylic acids or their derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., trifluoroacetic acid).
Amide Formation: Coupling reagents such as DCC, DMAP, or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Amide Formation: Yields new amide derivatives depending on the reactants used.
Scientific Research Applications
(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of peptide-based drugs and other bioactive molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Pharmaceutical Development: Integral in the synthesis of compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate depends on its role as an intermediate. When incorporated into larger molecules, it can influence the activity of enzymes or receptors by mimicking natural substrates or inhibitors. The specific molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate: The non-chiral version of the compound.
tert-Butyl 5-amino-4-(((methoxy)carbonyl)amino)-5-oxopentanoate: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxobutanoate: A shorter chain analogue.
Uniqueness
(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate is unique due to its specific chiral center, which can impart different biological activities compared to its non-chiral or differently substituted analogues. The benzyloxycarbonyl protecting group also provides stability and selectivity in synthetic applications, making it a valuable intermediate in complex organic syntheses.
Properties
IUPAC Name |
tert-butyl (4S)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-14(20)10-9-13(15(18)21)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASJFMQBNYNSN-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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